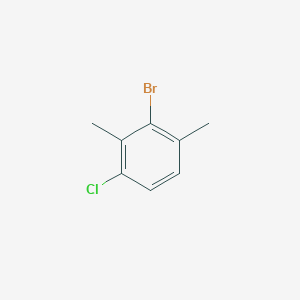

2-Bromo-4-chloro-m-xylene

Description

BenchChem offers high-quality 2-Bromo-4-chloro-m-xylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-chloro-m-xylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-chloro-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrCl/c1-5-3-4-7(10)6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYJGOCCALRWSID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Cl)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101290352 | |

| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1208077-17-1 | |

| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1208077-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-chloro-1,3-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101290352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Whitepaper: A Strategic Approach to the Synthesis of 2-Bromo-4-chloro-m-xylene

An In-depth Technical Guide for Drug Development Professionals

Abstract: 2-Bromo-4-chloro-m-xylene is a halogenated aromatic compound with significant potential as a versatile building block in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs) and advanced materials. Its specific substitution pattern offers multiple reaction sites for further functionalization. This guide provides a comprehensive, technically-grounded pathway for the synthesis of 2-Bromo-4-chloro-m-xylene, starting from commercially available m-xylene. We will explore the strategic rationale behind the chosen synthetic route, provide detailed experimental protocols, and delve into the underlying reaction mechanisms. This document is intended for researchers and chemical development professionals seeking a robust and reproducible method for accessing this valuable intermediate.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

The synthesis of a polysubstituted aromatic ring requires careful consideration of the directing effects of the substituents. The order in which the bromine and chlorine atoms are introduced onto the m-xylene scaffold is critical for achieving the desired 2,4-substitution pattern.

Analysis of Substituent Directing Effects

The foundational principle governing this synthesis is the theory of electrophilic aromatic substitution (SEAr).[1] The substituents on the benzene ring dictate the position of incoming electrophiles.

-

Methyl Groups (-CH₃): The two methyl groups in m-xylene are activating and ortho, para-directing. This is due to their electron-donating nature through hyperconjugation and weak inductive effects, which stabilize the positively charged intermediate (the arenium ion or sigma complex) formed during substitution. In m-xylene, the positions ortho and para to the methyl groups (positions 2, 4, and 6) are strongly activated towards electrophilic attack.

-

Halogens (-Cl, -Br): Chlorine and bromine are deactivating yet ortho, para-directing. Their high electronegativity withdraws electron density from the ring inductively, making it less reactive than benzene. However, they can donate a lone pair of electrons through resonance, which preferentially stabilizes the arenium ion when the attack occurs at the ortho or para positions.

The Chosen Synthetic Pathway

Our retrosynthetic analysis points to a two-step electrophilic substitution sequence starting from m-xylene. The most logical approach involves an initial chlorination followed by a targeted bromination.

Pathway Rationale:

-

Step 1: Chlorination of m-xylene. The initial chlorination will be directed by the two activating methyl groups. While a mixture of isomers is possible, the 4-chloro-1,3-dimethylbenzene (4-chloro-m-xylene) is a major product, formed by attack at a position that is ortho to one methyl group and para to the other.[2] This position is electronically favorable and sterically accessible.

-

Step 2: Bromination of 4-chloro-m-xylene. In this crucial step, the directing effects of three substituents must be considered. The two methyl groups strongly activate the positions ortho and para to them. The chlorine atom is a deactivator. The position most strongly activated for the incoming electrophile (Br⁺) is C2, which is ortho to both activating methyl groups. The combined activating power of the two methyl groups decisively overrides the deactivating effect and the directing influence of the chlorine atom, leading to the selective formation of 2-Bromo-4-chloro-m-xylene.

This strategic sequence leverages the powerful directing effects of the native methyl groups to install the halogens in the correct positions.

Workflow Visualization

The overall synthetic workflow is summarized below.

Caption: High-level overview of the two-step synthesis pathway.

Part 2: Detailed Experimental Protocols

Disclaimer: These protocols involve hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of 4-Chloro-m-xylene

This procedure is based on established methods for the Lewis acid-catalyzed chlorination of activated aromatic rings.[2][3]

Methodology:

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a condenser connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution to neutralize excess HCl gas).

-

Reagent Charging: To the flask, add m-xylene (1.0 eq) and a catalytic amount of anhydrous iron(III) chloride (FeCl₃, ~0.05 eq).

-

Reaction: Cool the stirred mixture to 0-5 °C using an ice bath. Slowly add chlorine gas (Cl₂, 1.0 eq) via a gas inlet tube or a solution of a chlorinating agent like sulfuryl chloride (SO₂Cl₂) from the dropping funnel over 2-3 hours, maintaining the internal temperature below 10 °C.

-

Quenching and Workup: After the addition is complete, allow the mixture to stir at room temperature for an additional 1-2 hours until TLC or GC analysis indicates consumption of the starting material. Carefully quench the reaction by slowly pouring it into cold water.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer successively with a 5% sodium hydroxide solution (to remove HCl and catalyst) and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product, a mixture of monochloro-m-xylene isomers, is then purified by fractional distillation in vacuo to isolate 4-chloro-m-xylene.[2]

Step 2: Synthesis of 2-Bromo-4-chloro-m-xylene

This protocol is adapted from a well-established procedure for the bromination of substituted xylenes, which emphasizes temperature control to ensure high selectivity.[4]

Methodology:

-

Apparatus Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser with a gas trap, place the purified 4-chloro-m-xylene (1.0 eq) from the previous step.

-

Catalyst Addition: Add a catalytic amount of iron filings (~2% by weight) and a single crystal of iodine to the flask. The iodine helps to initiate the reaction by forming the active catalyst, iron(III) bromide (FeBr₃).[4]

-

Reaction: Cool the stirred mixture to 0 °C in an ice-salt bath. From the dropping funnel, add liquid bromine (Br₂, 1.0 eq) dropwise over a period of 2-3 hours. It is critical to maintain the internal temperature between 0 °C and -5 °C to minimize the formation of dibrominated byproducts.[4]

-

Completion: After the addition is complete, allow the dark reaction mixture to stand and slowly warm to room temperature overnight.

-

Workup: Pour the reaction mixture into cold water. To remove unreacted bromine, wash the organic layer with a dilute sodium bisulfite solution until the color dissipates.[4] Follow with a wash using 5% sodium hydroxide solution and finally with brine.

-

Purification: Dry the organic layer over anhydrous calcium chloride, filter, and remove any low-boiling impurities by atmospheric distillation. The final product, 2-Bromo-4-chloro-m-xylene, is purified by distillation under reduced pressure.

Part 3: Mechanistic Insights

The synthesis hinges on the electrophilic aromatic substitution mechanism, which proceeds in two main stages: attack by the aromatic ring on the electrophile and subsequent deprotonation to restore aromaticity.[3]

Electrophile Generation

In both steps, a Lewis acid catalyst is used to generate a potent electrophile.

-

Chlorination: Cl₂ + FeCl₃ ⇌ Cl⁺[FeCl₄]⁻

-

Bromination: Br₂ + FeBr₃ ⇌ Br⁺[FeBr₄]⁻ (where FeBr₃ is formed in situ from Fe and Br₂)

Regioselectivity in the Bromination of 4-Chloro-m-xylene

The key to the synthesis is the high regioselectivity of the second step. The incoming bromonium ion (Br⁺) is directed to the C2 position. This is because the carbocation intermediate (arenium ion) formed by attack at this position is the most stable.

The stability of the arenium ion is maximized when the positive charge can be delocalized by the electron-donating methyl groups. Attack at C2 allows for resonance structures where the positive charge is placed on carbons bearing the methyl groups, providing significant stabilization. This is illustrated in the mechanism diagram below.

Caption: Mechanism showing preferential electrophilic attack at C2.

Attack at other positions, such as C5, is less favorable. While C5 is activated by both methyl groups, it is also adjacent to the inductively withdrawing chlorine atom, which destabilizes the nearby positive charge in the arenium ion intermediate. Therefore, the kinetic and thermodynamic product is overwhelmingly 2-Bromo-4-chloro-m-xylene.

Part 4: Quantitative Data and Characterization

| Parameter | Step 1: Chlorination | Step 2: Bromination |

| Starting Material | m-Xylene | 4-Chloro-m-xylene |

| Key Reagents | Cl₂, FeCl₃ | Br₂, Fe/I₂ |

| Reaction Temp. | 0-10 °C | -5 to 0 °C[4] |

| Typical Yield | 70-80% (of isolated 4-chloro isomer) | 85-95% |

| Purification Method | Fractional Distillation | Vacuum Distillation[4] |

Product Characterization: The identity and purity of the final product, 2-Bromo-4-chloro-m-xylene, should be confirmed using standard analytical techniques:

-

¹H NMR: To confirm the substitution pattern and proton integrations.

-

¹³C NMR: To confirm the number and chemical environment of the carbon atoms.

-

Mass Spectrometry (GC-MS): To confirm the molecular weight and isotopic pattern characteristic of a compound containing one bromine and one chlorine atom.

-

FTIR: To identify characteristic C-H and C-X bond vibrations.

References

-

A new protocol for the synthesis of 4,7,12,15-tetrachloro[2.2]paracyclophane. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]

- Synthesis method of 2-bromo-4-chloro-1-isopropylbenzene.

-

SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry. [Link]

-

Synthesize the mentioned substance from benzene. 2-Bromo-1,4-dimethylbenzene. Homework.Study.com. [Link]

-

Tetrachlorosilane Induced Benzylic Bromination with N-Bromosuccinimide at Room Temperature. Sciforum. [Link]

-

Electrophilic aromatic substitution. Wikipedia. [Link]

-

Design a synthesis of 2-bromo-1-chloro-4-nitrobenzene from benzene or any mono-substituted benzene. brainly.com. [Link]

-

Synthesis of 2-bromo-1,3-dimethylbenzene. PrepChem.com. [Link]

- Method for bromination of xylenes into ring.

-

When brominating m-xylene by electrophilic aromatic subsbtitution. What would the o:m:p ratio be? Reddit. [Link]

-

4-BROMO-o-XYLENE. Organic Syntheses Procedure. [Link]

-

Electrophilic Aromatic Substitutions (1) - Halogenation of Benzene. Master Organic Chemistry. [Link]

- Method of making 2-bromo-4-chloro substituted phenols.

-

Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems. NC State University Libraries. [Link]

-

Electrophilic Aromatic Substitution of Substituted Benzenes. Chemistry LibreTexts. [Link]

-

Electrophilic aromatic substitution in Haloarenes (practice). Khan Academy. [Link]

- Process for the monochlorination of m-xylene.

-

Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]

-

Visible-light promoted late-stage chlorination and bromination of quinones and (hetero)arenes utilizing aqueous HCl or HBr as halogen donors. ResearchGate. [Link]

- Method for preparing 4-bromo-1,2-xylene.

Sources

An In-Depth Technical Guide to 2-Bromo-4-chloro-m-xylene: Synthesis, Properties, and Applications

Executive Summary

This technical guide provides a comprehensive overview of 2-Bromo-4-chloro-m-xylene (CAS No. 1208077-17-1), a halogenated aromatic compound with significant potential as a versatile building block in advanced chemical synthesis. Designed for researchers, chemists, and professionals in drug development and materials science, this document elucidates the compound's physicochemical properties, outlines a detailed synthetic pathway, explores its functional utility, and provides critical safety and handling protocols. The strategic placement of bromine, chlorine, and methyl substituents on the xylene core makes this molecule a valuable intermediate for creating complex molecular architectures with tailored electronic and steric properties.

Compound Identification and Physicochemical Properties

2-Bromo-4-chloro-m-xylene is a disubstituted halogenated aromatic hydrocarbon. The unique arrangement of its functional groups provides distinct sites for further chemical modification, making it a valuable intermediate in multi-step organic synthesis.

| Property | Value | Source |

| CAS Number | 1208077-17-1 | [1][2] |

| Molecular Formula | C₈H₈BrCl | [3] |

| Molecular Weight | 219.51 g/mol | [3] |

| IUPAC Name | 2-Bromo-4-chloro-1,3-dimethylbenzene | [2] |

| Appearance | (Expected) Colorless to light yellow liquid | N/A |

| Solubility | (Expected) Soluble in organic solvents (e.g., ethanol, ether), insoluble in water | [4] |

Synthesis and Manufacturing Pathway

The synthesis of 2-Bromo-4-chloro-m-xylene is not widely documented in commercial literature, suggesting its status as a specialized research chemical. However, a logical and efficient synthetic route can be designed based on established principles of electrophilic aromatic substitution. The most plausible pathway involves a two-step process starting from the readily available precursor, m-xylene.

Step 1: Regioselective Chlorination of m-Xylene

The initial step is the chlorination of m-xylene to produce 4-chloro-m-xylene. The directing effects of the two methyl groups (ortho-, para-directing) favor substitution at the 2-, 4-, or 6-positions. Steric hindrance from the two adjacent methyl groups disfavors substitution at the 2-position. Therefore, chlorination primarily yields 4-chloro-m-xylene, along with a smaller amount of the 2-chloro isomer.[5] Utilizing a Lewis acid catalyst system, such as antimony pentachloride (SbCl₅) with a thianthrene-based co-catalyst, can significantly enhance the regioselectivity, favoring the formation of the desired 4-chloro isomer.[6]

Step 2: Regioselective Bromination of 4-chloro-m-xylene

The second step involves the electrophilic bromination of the intermediate, 4-chloro-m-xylene. In this substrate, the molecule is activated by the two methyl groups and moderately deactivated by the chlorine atom. The strongest activation for the incoming electrophile (Br⁺) is at the positions ortho to the methyl groups. The position between the two methyl groups (position 2) is the most electron-rich and sterically accessible, making it the preferred site for bromination.

This regioselectivity is a key principle; the directing groups' effects must be carefully analyzed to predict the major product. Using a mild brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as acetonitrile can achieve this transformation efficiently.[7]

Proposed Synthesis Workflow Diagram

Sources

- 1. 2-Bromo-4-chloro-m-xylene | 1208077-17-1 [chemicalbook.com]

- 2. 2-Bromo-4-chloro-1,3-dimethylbenzene | CAS#:1208077-17-1 | Chemsrc [chemsrc.com]

- 3. benchchem.com [benchchem.com]

- 4. chembk.com [chembk.com]

- 5. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]

- 6. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

A Technical Guide to the Spectroscopic Characterization of 2-Bromo-4-chloro-m-xylene

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the spectroscopic techniques used to characterize the aromatic compound 2-Bromo-4-chloro-m-xylene (CAS No. 1208077-17-1). With a molecular formula of C₈H₈BrCl and a molecular weight of 219.51 g/mol , the precise structural elucidation of this molecule is paramount for its application in research and development. This document will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy in the analysis of this and structurally related compounds.

Due to the limited availability of a complete set of published spectra for 2-Bromo-4-chloro-m-xylene, this guide will utilize predictive analysis based on established spectroscopic principles and available data for the closely related analog, 2-Bromo-5-chloro-1,3-dimethylbenzene (CAS No. 103724-99-8), to illustrate the expected spectral features.

Structural Elucidation through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 2-Bromo-4-chloro-m-xylene, both ¹H and ¹³C NMR would provide critical information about the substitution pattern on the benzene ring.

Predicted ¹H NMR Spectrum of 2-Bromo-4-chloro-m-xylene

The ¹H NMR spectrum of 2-Bromo-4-chloro-m-xylene is expected to show distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electronic effects of the bromine and chlorine substituents.

-

Aromatic Protons: The two aromatic protons are in different chemical environments and are expected to appear as two distinct signals in the aromatic region (typically δ 6.5-8.0 ppm). The proton situated between the bromine and chlorine atoms would likely be the most deshielded.

-

Methyl Protons: The two methyl groups are also in non-equivalent positions and should give rise to two separate singlets in the aliphatic region (typically δ 2.0-2.5 ppm).

Table 1: Predicted ¹H NMR Chemical Shifts for 2-Bromo-4-chloro-m-xylene

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | ~7.0-7.5 | Doublet |

| Aromatic-H | ~7.0-7.5 | Doublet |

| Methyl-H | ~2.3 | Singlet |

| Methyl-H | ~2.4 | Singlet |

¹³C NMR Spectrum of the Analog: 2-Bromo-5-chloro-1,3-dimethylbenzene

The ¹³C NMR spectrum of the analog 2-Bromo-5-chloro-1,3-dimethylbenzene provides valuable insight into the expected carbon environments.[1] Aromatic carbons typically resonate in the δ 110-140 ppm range.[2]

Table 2: ¹³C NMR Spectral Data for 2-Bromo-5-chloro-1,3-dimethylbenzene [1]

| Carbon Environment | Chemical Shift (ppm) |

| Aromatic C-Br | (Predicted ~120-125) |

| Aromatic C-Cl | (Predicted ~130-135) |

| Aromatic C-H | (Multiple signals) |

| Aromatic C-CH₃ | (Multiple signals) |

| Methyl C | (Predicted ~20-25) |

Note: Specific assignments require further analysis, such as 2D NMR techniques.

Experimental Protocol for NMR Spectroscopy

A standardized protocol for acquiring high-resolution NMR spectra of small organic molecules is crucial for reproducibility and accurate data interpretation.[3][4]

Step-by-Step Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the expected range of proton signals (e.g., 0-12 ppm).

-

Employ a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to encompass the full range of carbon chemical shifts (e.g., 0-220 ppm).

-

Utilize proton decoupling to simplify the spectrum to singlets for each carbon.

-

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data to obtain the final spectrum.

Molecular Weight and Fragmentation Analysis by Mass Spectrometry

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum of 2-Bromo-4-chloro-m-xylene

The mass spectrum of 2-Bromo-4-chloro-m-xylene is expected to exhibit a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This results in a cluster of peaks for the molecular ion (M, M+2, M+4).

Table 3: Predicted Isotopic Pattern for the Molecular Ion of C₈H₈BrCl

| Ion | m/z | Expected Relative Abundance |

| [C₈H₈⁷⁹Br³⁵Cl]⁺ | 218 | ~75% |

| [C₈H₈⁸¹Br³⁵Cl]⁺ / [C₈H₈⁷⁹Br³⁷Cl]⁺ | 220 | ~100% (Base Peak) |

| [C₈H₈⁸¹Br³⁷Cl]⁺ | 222 | ~25% |

Fragmentation Pattern: Electron ionization (EI) would likely lead to fragmentation through the loss of a methyl group (M-15), a bromine atom (M-79/81), or a chlorine atom (M-35/37).

Experimental Protocol for Mass Spectrometry

The choice of ionization technique is critical for obtaining informative mass spectra.[5]

Step-by-Step Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: For structural elucidation, electron ionization (EI) at 70 eV is commonly used to induce fragmentation. For softer ionization to confirm the molecular weight, techniques like chemical ionization (CI) or electrospray ionization (ESI) can be employed.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and their abundance is recorded to generate the mass spectrum.

Functional Group Identification with Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Spectrum of 2-Bromo-4-chloro-m-xylene

The IR spectrum of 2-Bromo-4-chloro-m-xylene is expected to show characteristic absorption bands for the aromatic ring and the methyl groups.

Table 4: Predicted IR Absorption Bands for 2-Bromo-4-chloro-m-xylene

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3100-3000 |

| Methyl C-H | Stretch | 2975-2850 |

| Aromatic C=C | Stretch | 1600-1450 |

| C-H Out-of-plane bend | Aromatic substitution pattern | 900-690 |

| C-Cl Stretch | ~750-580 | |

| C-Br Stretch | ~680-500 |

The pattern of the C-H out-of-plane bending bands in the "fingerprint" region is particularly diagnostic of the substitution pattern on the benzene ring.[6][7]

Experimental Protocol for IR Spectroscopy (Liquid Sample)

For a liquid sample like 2-Bromo-4-chloro-m-xylene, the neat (undiluted) spectrum can be easily obtained.[7][8][9]

Step-by-Step Methodology:

-

Sample Preparation: Place a single drop of the liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Assembly: Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Analysis: Place the "sandwich" of salt plates into the sample holder of an FTIR spectrometer.

-

Data Acquisition: Record the spectrum, typically over the range of 4000-400 cm⁻¹. A background spectrum of the empty salt plates should be recorded and subtracted from the sample spectrum.

-

Cleaning: After analysis, clean the salt plates thoroughly with a suitable solvent (e.g., dry acetone or chloroform) and store them in a desiccator.

Analysis of Conjugated Systems by Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for compounds containing conjugated π-systems like aromatic rings.

Predicted UV-Vis Spectrum of 2-Bromo-4-chloro-m-xylene

Aromatic compounds typically exhibit characteristic absorption bands in the UV region.[2] Benzene itself shows a strong absorption around 204 nm and a weaker, fine-structured band around 256 nm.[10] Substitution on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands. The presence of halogen and alkyl substituents on the benzene ring in 2-Bromo-4-chloro-m-xylene is expected to result in absorptions in the 200-300 nm range.

Experimental Protocol for UV-Vis Spectroscopy

Step-by-Step Methodology:

-

Solvent Selection: Choose a solvent that is transparent in the UV region of interest (e.g., ethanol, hexane, or cyclohexane).

-

Sample Preparation: Prepare a dilute solution of the compound in the chosen solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 for the most intense peak.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Analysis: Fill a quartz cuvette with the sample solution and another with the pure solvent (as a reference). Place both cuvettes in the spectrophotometer.

-

Data Acquisition: Scan the appropriate wavelength range (e.g., 200-400 nm) and record the absorbance spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the synergistic workflow for the structural elucidation of 2-Bromo-4-chloro-m-xylene using the discussed spectroscopic techniques.

Caption: Workflow for structural elucidation.

Conclusion

The comprehensive analysis of 2-Bromo-4-chloro-m-xylene requires a multi-faceted spectroscopic approach. By integrating the data from NMR, MS, IR, and UV-Vis spectroscopy, a complete and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and experimental frameworks necessary for researchers, scientists, and drug development professionals to confidently characterize this and other related small organic molecules.

References

-

Department of Chemistry and Biochemistry, University of Colorado Boulder. IR Spectroscopy of Liquids. [Link]

-

Smith, B. C. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 2016, 31(5), 34-37. [Link]

- Smith, B. C. The C-H Wag: A Surprisingly Useful Out-of-Plane Bend. Spectroscopy, 2017, 32(9), 14-21.

- Pavia, D. L.; Lampman, G. M.; Kriz, G. S.; Vyvyan, J. R. Introduction to Spectroscopy, 5th ed.; Cengage Learning, 2015.

-

Silverstein, R. M.; Webster, F. X.; Kiemle, D. J. Spectrometric Identification of Organic Compounds, 8th ed.; John Wiley & Sons, 2014.[11]

-

Thermo Fisher Scientific. FTIR - How to prepare Liquid sample. [Link]

-

Química Orgánica. IR Spectrum: Aromatics. [Link]

-

Chemistry LibreTexts. Spectroscopy of Aromatic Compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 5324738, 2-Bromo-5-chloro-1,3-dimethylbenzene. [Link]

-

National Institute of Standards and Technology. Mass Spectrometry. [Link]

- Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry, 3rd ed.; Elsevier, 2016.

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Link]

-

Michigan State University Department of Chemistry. Mass Spectrometry. [Link]

-

Royal Society of Chemistry. Best Practice Guide for Generating Mass Spectra. [Link]

-

Química Orgánica. Vis-UV spectra of aromatic compounds. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 84476, 2-Bromo-5-chlorotoluene. [Link]

-

Chemistry LibreTexts. 13C NMR Spectroscopy. [Link]

-

Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

Sources

- 1. 2-Bromo-5-chloro-1,3-dimethylbenzene | C8H8BrCl | CID 5324738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. NMR Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass Spectrometry [www2.chemistry.msu.edu]

- 6. routledge.com [routledge.com]

- 7. homework.study.com [homework.study.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. researchgate.net [researchgate.net]

- 10. wiley.com [wiley.com]

- 11. Spectrometric Identification of Organic Compounds - Robert M. Silverstein, Francis X. Webster, David J. Kiemle, David L. Bryce - Google Books [books.google.com]

An In-Depth Technical Guide to the Molecular Structure of 2-Bromo-4-chloro-m-xylene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-chloro-m-xylene (systematically named 2-Bromo-4-chloro-1,3-dimethylbenzene) is a halogenated aromatic hydrocarbon featuring a unique substitution pattern that makes it a compound of significant interest for synthetic chemistry. As a functionalized building block, it offers multiple reactive sites for constructing more complex molecular architectures relevant to pharmaceutical, agrochemical, and materials science applications.[1][2] This guide provides a comprehensive analysis of its molecular structure, beginning with a logical synthetic approach and culminating in a detailed multi-spectroscopic characterization. We will delve into the theoretical underpinnings of its mass spectrometry, nuclear magnetic resonance (NMR), and infrared (IR) spectra, providing the necessary framework for its unambiguous identification and utilization in advanced research settings.

Part 1: Chemical Identity and Physicochemical Properties

2-Bromo-4-chloro-m-xylene is defined by the specific arrangement of two methyl groups in a meta-relationship, further substituted with bromine and chlorine atoms. This precise arrangement governs its chemical reactivity and physical properties.

| Identifier | Value | Source |

| IUPAC Name | 2-Bromo-4-chloro-1,3-dimethylbenzene | - |

| Synonym | 2-Bromo-4-chloro-m-xylene | - |

| CAS Number | 1208077-17-1 | [3][4] |

| Molecular Formula | C₈H₈BrCl | [4] |

| Molecular Weight | 219.51 g/mol | [4] |

| SMILES | Clc1ccc(c(c1C)Br)C | [3] |

Due to its specific isomeric nature, detailed experimental physical data is not widely published. However, properties can be estimated based on related isomers such as 2-bromo-m-xylene, which is a liquid at room temperature with a boiling point of 206 °C.[5][6]

Caption: Molecular structure of 2-Bromo-4-chloro-m-xylene.

Part 2: Rationale for Synthesis and a Proposed Protocol

Expert Discussion: The Logic of Electrophilic Aromatic Substitution

The synthesis of 2-Bromo-4-chloro-m-xylene is a classic exercise in controlling regioselectivity during electrophilic aromatic substitution. The starting material of choice would logically be 4-chloro-m-xylene. The rationale is based on the directing effects of the substituents on the aromatic ring:

-

Methyl Groups (-CH₃): These are activating, ortho-, para-directing groups. In m-xylene, they mutually reinforce positions 2, 4, and 6.

-

Chloro Group (-Cl): This is a deactivating, yet ortho-, para-directing group.

When starting with 4-chloro-m-xylene, the two methyl groups at positions 1 and 3 strongly direct incoming electrophiles (like Br⁺) to the ortho positions (2 and 4) and the para position (6). The chloro group at position 4 directs to its ortho positions (3 and 5). The position most strongly activated for substitution is C2, as it is ortho to both methyl groups. Position C6 is also activated (para to one methyl, ortho to the other), but C2 is sterically less hindered by the large chloro group. Therefore, bromination of 4-chloro-m-xylene is expected to yield the desired 2-bromo product with high selectivity.

Sources

An In-depth Guide to the IUPAC Nomenclature of Polysubstituted Aromatics: Deconstructing "2-Bromo-4-chloro-m-xylene"

Abstract

In the precise fields of chemical research and pharmaceutical development, unambiguous molecular identification is paramount. While common names are prevalent in laboratory vernacular, they often lack the rigorous and universal standardization required for regulatory submissions, patent filings, and global scientific communication. This technical guide deconstructs the common chemical name "2-Bromo-4-chloro-m-xylene" to reveal its underlying structural ambiguity. It provides a systematic, step-by-step protocol for determining the correct International Union of Pure and Applied Chemistry (IUPAC) name, which is established as 2-Bromo-4-chloro-1,3-dimethylbenzene . By elucidating the hierarchical logic of IUPAC rules—specifically the principle of lowest locants and the application of alphabetical order as a tie-breaker—this guide serves as a critical resource for scientists seeking to ensure accuracy and integrity in chemical nomenclature.

Part 1: The Challenge of Hybrid Nomenclature

The name "2-Bromo-4-chloro-m-xylene" represents a hybrid of common and systematic nomenclature, a practice that can lead to confusion. To understand the issue, we must first deconstruct the name.

-

The Parent Compound: "m-xylene" : The term "xylene" is the common name for dimethylbenzene, and the meta- (or m-) prefix specifies that the two methyl groups are located at positions 1 and 3 on the benzene ring.[1][2][3] The systematic IUPAC name for m-xylene is 1,3-dimethylbenzene.[2][4]

-

The Substituents: "2-Bromo-4-chloro" : This portion of the name attempts to systematically place a bromine and a chlorine atom onto the m-xylene parent structure.

The ambiguity arises from the numbering. When using a common name like xylene as a parent, the numbering convention for additional substituents is not inherently obvious. Does the numbering start at one of the methyl groups? If so, which one? This lack of a clear starting point is why a fully systematic approach is necessary for complex, polysubstituted aromatic compounds.[5][6] Based on the name, one can deduce the intended structure, as illustrated below.

Figure 1: Presumed chemical structure of "2-Bromo-4-chloro-m-xylene".

Part 2: A Systematic Protocol for IUPAC Nomenclature

To eliminate ambiguity, we must apply the official IUPAC naming conventions. The process follows a clear hierarchy of rules designed to produce a single, correct name for any given structure.

Experimental Protocol: Deriving the Systematic Name

Objective: To determine the unambiguous IUPAC name for the structure shown in Figure 1.

Methodology:

-

Step 1: Identify the Parent Hydrocarbon and Substituents.

-

The core structure is a benzene ring. Therefore, the parent name is benzene .

-

Identify all groups attached to the ring: one bromo group, one chloro group, and two methyl groups.

-

-

Step 2: Apply the 'Lowest Locant' Rule.

-

The primary goal is to number the carbon atoms of the benzene ring to assign the lowest possible set of numbers (locants) to the substituents.[6][7] We evaluate all possible starting points and directions.

-

For the structure in Figure 1, several numbering schemes can be tested. The analysis reveals that the lowest possible set of locants is {1, 2, 4, 6} .

Starting Point Direction Locant Set Lowest Set? Methyl (Top-Left) Clockwise {1, 2, 4, 6} Yes Chloro Clockwise {1, 3, 5, 6} No Methyl (Bottom-Right) Clockwise {1, 3, 5, 6} No Bromo Clockwise {1, 3, 5, 6} No -

-

Step 3: Apply Alphabetical Priority as a Tie-Breaker.

-

Once the lowest locant set is determined, we must assign the numbers within that set according to alphabetical order. If multiple numbering schemes produce the same lowest set, the substituent that comes first alphabetically is given the lowest possible number within that set.[6][8]

-

First, list the substituents alphabetically: Bromo , Chloro , Dimethyl .

-

We must number the ring to give 'Bromo' the lowest possible locant, followed by 'Chloro'.

-

Let's re-examine the numbering that yields the {1, 2, 4, 6} set:

-

Scheme A: Starting at the top-left methyl and going clockwise gives: 1-methyl, 2-chloro, 4-methyl, 6-bromo. The bromo group receives locant 6.

-

Scheme B: Starting at the bromo group and going clockwise gives: 1-bromo, 3-methyl, 5-chloro, 6-methyl. The locant set is {1, 3, 5, 6}, which is not the lowest set.

-

Scheme C: Starting at the chloro group and going counter-clockwise gives: 1-chloro, 2-methyl, 4-bromo, 6-methyl. The locant set is {1, 2, 4, 6}. The bromo group receives locant 4.

-

Scheme D: Starting at the bromo group and going counter-clockwise gives: 1-bromo, 2-methyl, 4-chloro, 6-methyl. The locant set is {1, 2, 4, 6}. The bromo group receives locant 1.

-

-

Comparing the valid schemes that produce the lowest set {1, 2, 4, 6}, Scheme D assigns the lowest number (1) to the first substituent in the alphabetical list (Bromo). Therefore, this is the correct numbering.

-

-

Step 4: Assemble the Final IUPAC Name.

-

Arrange the substituent names alphabetically.

-

Prefix each substituent with its determined locant.

-

Combine the parts and add the parent name at the end.

Final IUPAC Name: 2-Bromo-4-chloro-1,3-dimethylbenzene

-

Wait, re-evaluating the structure from the initial name "2-Bromo-4-chloro-m-xylene" implies a different connectivity. Let's assume the numbering starts at a methyl group of m-xylene (1,3-dimethylbenzene).

-

CH₃ at C1

-

Br at C2

-

CH₃ at C3

-

Cl at C4

Let's apply the IUPAC rules to this specific structure, which has substituents on four adjacent carbons.

Revised Protocol:

-

Step 1 (Revised): Identify Parent and Substituents.

-

Parent: benzene .

-

Substituents: bromo , chloro , two methyl groups.

-

-

Step 2 (Revised): Determine the Lowest Set of Locants.

-

For this 1,2,3,4-tetrasubstituted benzene, the lowest locant set is unequivocally {1, 2, 3, 4} . Any other starting point would produce a higher set (e.g., {1, 2, 3, 6}).

-

-

Step 3 (Revised): Apply Alphabetical Priority as a Tie-Breaker.

-

Since the locant set {1, 2, 3, 4} is fixed, we now must decide where the numbering starts. This choice is dictated by alphabetical priority.[6][8] We have two options to generate this set: starting at one end of the substituent chain and numbering through it.

-

List substituents alphabetically: Bromo , Chloro , Dimethyl .

-

Scheme A: Start numbering at the methyl group adjacent to the bromine. This gives: 1-methyl, 2-bromo, 3-methyl, 4-chloro.

-

Scheme B: Start numbering at the chloro group. This gives: 1-chloro, 2-methyl, 3-bromo, 4-methyl.

-

We must select the scheme that assigns the lowest number to the alphabetically primary substituent, which is 'Bromo'.

-

In Scheme A, 'Bromo' is at position 2.

-

In Scheme B, 'Bromo' is at position 3.

-

Since 2 is lower than 3, Scheme A is the correct numbering system.

-

-

Step 4 (Revised): Assemble the Final IUPAC Name.

-

Numbering is defined by Scheme A: Bromo is at 2, Chloro is at 4, and the two Methyl groups are at 1 and 3.

-

Alphabetical listing of substituents: Bromo, Chloro, Dimethyl.

-

Combine with locants: 2-Bromo-4-chloro-1,3-dimethylbenzene.

-

Part 3: Visualization of the Naming Process

Visual aids are essential for clarifying the logical steps in chemical nomenclature.

Figure 2: Decision workflow for systematic IUPAC naming of polysubstituted benzenes.

Figure 3: Correct IUPAC numbering for 2-Bromo-4-chloro-1,3-dimethylbenzene.

Part 4: Conclusion

The common name "2-Bromo-4-chloro-m-xylene" logically corresponds to a structure that, when subjected to rigorous IUPAC rules, is correctly and unambiguously named 2-Bromo-4-chloro-1,3-dimethylbenzene . This systematic name is derived by prioritizing the lowest possible locant set for all substituents—{1, 2, 3, 4} in this case—and then using alphabetical order as a tie-breaker to fix the numbering. This process ensures that 'Bromo' receives a lower locant than it would in other valid numbering schemes. For researchers, scientists, and drug development professionals, the consistent application of IUPAC nomenclature is not merely an academic exercise; it is a foundational pillar of scientific integrity, ensuring that the identity of a molecule is communicated with absolute clarity across all disciplines and jurisdictions.

References

-

Nomenclature of substituted benzene rings . (2010). Available at: [Link]

-

IUPAC Rules and Practice Sheet With Answers . (n.d.). Scribd. Available at: [Link]

- Lievens, T. (2012). Intermediate IUPAC Nomenclature VII. University of California, Davis.

-

Chemistry For Everyone. (2023). What Are The IUPAC Rules For Benzene Derivatives? . YouTube. Available at: [Link]

-

Naming the Benzenes . (2022). Chemistry LibreTexts. Available at: [Link]

-

Khan Academy. (n.d.). Naming benzene derivatives . Available at: [Link]

-

Xylene . (1989). Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI. Available at: [Link]

-

Nomenclature . (n.d.). OpenOChem Learn. Available at: [Link]

-

The Organic Chemistry Tutor. (2024). What Are IUPAC Rules For Aromatic Compound Naming? . YouTube. Available at: [Link]

-

Naming Aromatic Compounds . (n.d.). Chemistry Steps. Available at: [Link]

-

Xylene . (n.d.). Wikipedia. Available at: [Link]

-

New Jersey Department of Health. (2016). Xylenes - Hazardous Substance Fact Sheet . Available at: [Link]

-

p-Xylene . (n.d.). Wikipedia. Available at: [Link]

-

Naming Aromatic Compounds . (2024). Chemistry LibreTexts. Available at: [Link]

-

Leah4sci. (2013). Ortho Meta Para Nomenclature Of Aromatic Compounds . YouTube. Available at: [Link]

-

m-Xylene . (n.d.). Wikipedia. Available at: [Link]

-

CK-12 Foundation. (n.d.). What is another name for 1,3-dimethylbenzene? . Available at: [Link]

-

Pearson+. (n.d.). The three isomers of dimethylbenzene are commonly named ortho-xyl... . Available at: [Link]

-

NIST. (n.d.). Benzene, 1,3-dimethyl- . NIST Chemistry WebBook. Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-4-chloro-1-(1-methylethyl)benzene . Available at: [Link]

-

PubChem. (n.d.). 2-Bromo-m-xylene . Available at: [Link]

-

LookChem. (n.d.). Cas 576-22-7, 2-Bromo-m-xylene . Available at: [Link]

Sources

- 1. Xylene - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. m-Xylene - Wikipedia [en.wikipedia.org]

- 3. ck12.org [ck12.org]

- 4. Benzene, 1,3-dimethyl- [webbook.nist.gov]

- 5. youtube.com [youtube.com]

- 6. Nomenclature | OpenOChem Learn [learn.openochem.org]

- 7. Naming Aromatic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. youtube.com [youtube.com]

"2-Bromo-4-chloro-m-xylene" safety and handling

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4-chloro-m-xylene

This guide provides a comprehensive overview of the safe handling, storage, and disposal of 2-Bromo-4-chloro-m-xylene (CAS No. 1208077-17-1), a halogenated aromatic compound utilized as an intermediate in various organic syntheses, including pharmaceutical and agrochemical research.[1] Given the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous chemicals, such as other brominated and chlorinated xylenes and aromatic compounds, to provide a robust framework for risk assessment and safe laboratory practices.[2][3][4] Researchers and drug development professionals should treat this compound with the caution due to a substance with largely uninvestigated toxicological properties.[2]

Chemical and Physical Properties

A thorough understanding of the physical properties of 2-Bromo-4-chloro-m-xylene is foundational to its safe handling. The table below summarizes key physical and chemical data, compiled from various sources for the parent compound and its isomers.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈BrCl | [5] |

| Molecular Weight | 219.51 g/mol | [5] |

| Appearance | Clear colorless to yellow liquid (anticipated) | [6][7] |

| Boiling Point | ~206 °C (for 2-Bromo-m-xylene) | [6][7] |

| Melting Point | ~-10 °C (for 2-Bromo-m-xylene) | [6][7] |

| Density | ~1.389 g/mL (for 2-Bromo-m-xylene) | [6][7] |

| Flash Point | ~73 °C (for 2-Bromo-m-xylene) | [6] |

| Solubility | Soluble in ethanol, acetone, and benzene.[6] Insoluble in water (anticipated). | [6] |

| CAS Number | 1208077-17-1 | [5][8] |

Hazard Identification and Risk Assessment

Based on data from similar halogenated aromatic compounds, 2-Bromo-4-chloro-m-xylene is anticipated to be a hazardous substance. The primary hazards are summarized below.

GHS Hazard Classification (Anticipated, based on related compounds):

-

Skin Corrosion/Irritation: Category 2. Causes skin irritation.[2][4][9]

-

Serious Eye Damage/Eye Irritation: Category 2A. Causes serious eye irritation.[2][4][9]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory system). May cause respiratory irritation.[2][4][9]

-

Acute Toxicity (Oral, Inhalation, Dermal): Potentially harmful if swallowed, inhaled, or in contact with skin.[2][3][10]

Causality of Hazards:

The irritant nature of halogenated aromatic compounds stems from their ability to defat the skin through prolonged contact and interact with biological macromolecules.[4] Inhalation of vapors can irritate the mucous membranes and respiratory tract.[2][4] The presence of bromine and chlorine atoms on the aromatic ring enhances its reactivity and potential for biological interaction.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment, is essential for handling 2-Bromo-4-chloro-m-xylene.

Engineering Controls

-

Fume Hood: All manipulations of 2-Bromo-4-chloro-m-xylene, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[11][12]

-

Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.[11][13]

-

Eyewash Station and Safety Shower: An operational and easily accessible eyewash station and safety shower are mandatory in any laboratory where this compound is handled.[14]

Personal Protective Equipment (PPE)

The following PPE is required when handling 2-Bromo-4-chloro-m-xylene:

| PPE Category | Specification | Rationale | Source(s) |

| Eye and Face Protection | Chemical safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards. A face shield should be worn when there is a significant risk of splashing. | Protects against splashes and vapors that can cause serious eye irritation. | [9][14][15] |

| Hand Protection | Wear appropriate protective gloves (e.g., nitrile, neoprene) inspected before each use. Dispose of contaminated gloves properly. | Prevents skin contact, which can cause irritation. | [9][14][16] |

| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are required. | Protects against skin exposure from spills and splashes. | [14][15][17] |

| Respiratory Protection | Not typically required when working in a functional fume hood. If a fume hood is not available or in case of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | Prevents inhalation of vapors that can cause respiratory irritation. | [9][14] |

Logical Flow for Safe Handling:

Sources

- 1. nbinno.com [nbinno.com]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. 2-Bromo-4-chloro-m-xylene [oakwoodchemical.com]

- 6. 2-Bromo-m-xylene - Safety Data Sheet [chemicalbook.com]

- 7. lookchem.com [lookchem.com]

- 8. 2-Bromo-4-chloro-m-xylene [mail.sobekbio.com]

- 9. cdhfinechemical.com [cdhfinechemical.com]

- 10. specchem.com [specchem.com]

- 11. artsci.usu.edu [artsci.usu.edu]

- 12. Handling Chemicals | Wittenberg University [wittenberg.edu]

- 13. Page loading... [wap.guidechem.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. echemi.com [echemi.com]

- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]

Electrophilic aromatic substitution on 4-chloro-m-xylene

An In-Depth Technical Guide to the Electrophilic Aromatic Substitution of 4-Chloro-m-xylene

Authored by a Senior Application Scientist

This guide provides a comprehensive technical analysis of electrophilic aromatic substitution (EAS) reactions on 4-chloro-m-xylene (1-chloro-2,4-dimethylbenzene). It is intended for researchers, chemists, and professionals in drug development who require a deep understanding of the regiochemical outcomes and synthetic protocols associated with this versatile intermediate. We will dissect the interplay of electronic and steric effects that govern reactivity and provide field-proven methodologies for key transformations.

Foundational Principles: Understanding Reactivity in 4-Chloro-m-xylene

Electrophilic aromatic substitution is a fundamental process in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reaction proceeds via a two-step mechanism: initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion or sigma complex), followed by deprotonation to restore aromaticity.[1][2][3]

The regioselectivity of this substitution on a polysubstituted ring like 4-chloro-m-xylene is not random. It is dictated by the cumulative directing effects of the substituents already present. In this molecule, we have two methyl groups (-CH₃) and one chloro group (-Cl).

Analysis of Substituent Directing Effects

The three substituents on the 4-chloro-m-xylene ring exert competing and reinforcing influences on the three available positions for substitution (C2, C5, and C6).

-

Methyl Groups (-CH₃) at C1 and C3: Methyl groups are activating and ortho-, para-directors.[4][5][6] They donate electron density to the ring through an inductive effect and hyperconjugation, stabilizing the positively charged sigma complex intermediate.[7]

-

Chloro Group (-Cl) at C4: The chlorine atom is a deactivating group, yet it is also an ortho-, para-director.[4][8][9] Its high electronegativity withdraws electron density from the ring inductively, making the ring less reactive than benzene. However, its lone pairs can donate electron density through resonance, which preferentially stabilizes the sigma complex for ortho and para attack.[10][11]

Predicting the Site of Electrophilic Attack

Let's evaluate the three possible sites for an incoming electrophile (E⁺):

-

Attack at C2: This position is ortho to the C1-methyl, meta to the C3-methyl, and meta to the chloro group. It receives activation from only one methyl group.

-

Attack at C5: This position is para to the C1-methyl, ortho to the C3-methyl, and ortho to the chloro group. This site is strongly activated, as the directing effects of both methyl groups and the chloro group converge to stabilize the intermediate.

-

Attack at C6: This position is ortho to both the C1- and C3-methyl groups and meta to the chloro group. While electronically activated by two methyl groups, this position is severely sterically hindered by being flanked by them. Electrophilic attack here is highly improbable.[12][13]

Caption: Analysis of directing effects on 4-chloro-m-xylene.

Key Electrophilic Aromatic Substitution Reactions

The following sections detail the application of common EAS reactions to the 4-chloro-m-xylene substrate.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, typically using a mixture of concentrated nitric acid and sulfuric acid.[2][14] The active electrophile is the nitronium ion (NO₂⁺).

Predicted Major Product: 5-Nitro-4-chloro-m-xylene (1-chloro-2,4-dimethyl-5-nitrobenzene).

Caption: Workflow for the nitration of 4-chloro-m-xylene.

Experimental Protocol: Synthesis of 5-Nitro-4-chloro-m-xylene

-

Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 20 mL of concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-salt bath.

-

Nitrating Mixture: Slowly add 10 mL of concentrated nitric acid (HNO₃) to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Substrate Addition: To this nitrating mixture, add 14.1 g (0.1 mol) of 4-chloro-m-xylene dropwise via the dropping funnel. Maintain the reaction temperature between 5-10 °C throughout the addition.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Quenching: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring. A solid precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water until the washings are neutral.

-

Purification: Recrystallize the crude product from ethanol to yield the purified 5-nitro-4-chloro-m-xylene.

| Reaction | Expected Major Product | Typical Yield | Reference |

| Nitration | 5-Nitro-4-chloro-m-xylene | 70-85% | [15][16] |

Halogenation

Halogenation involves the substitution of a hydrogen atom with a halogen (e.g., Cl, Br). The reaction requires a Lewis acid catalyst, such as FeCl₃ or FeBr₃, to polarize the halogen molecule and generate a potent electrophile.[2][17]

Predicted Major Product: 5-Bromo-4-chloro-m-xylene (1-bromo-5-chloro-2,4-dimethylbenzene).

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-m-xylene

-

Setup: To a flask protected from light and fitted with a stirrer and a gas trap (to neutralize HBr fumes), add 14.1 g (0.1 mol) of 4-chloro-m-xylene and 0.5 g of iron filings (or anhydrous FeBr₃).

-

Reagent Addition: Slowly add 17.6 g (0.11 mol) of liquid bromine (Br₂) dropwise at room temperature with stirring.

-

Reaction: The reaction is typically exothermic. Maintain the temperature around 25-30 °C. Continue stirring for 2-3 hours after the bromine addition is complete, or until the evolution of HBr gas ceases.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash with water, followed by a 5% sodium bisulfite solution (to remove excess bromine), and finally with a saturated sodium bicarbonate solution.

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization.

| Reaction | Expected Major Product | Typical Yield | Reference |

| Bromination | 5-Bromo-4-chloro-m-xylene | 80-90% | [18][19] |

Sulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid.[2] The electrophile is sulfur trioxide (SO₃).

Predicted Major Product: 5-Chloro-2,4-dimethylbenzenesulfonic acid.

Experimental Protocol: Synthesis of 5-Chloro-2,4-dimethylbenzenesulfonic acid

-

Setup: In a round-bottom flask, place 14.1 g (0.1 mol) of 4-chloro-m-xylene.

-

Reagent Addition: Cool the flask in an ice bath. Slowly and carefully add 30 mL of fuming sulfuric acid (20% SO₃) with stirring.

-

Reaction: After addition, remove the ice bath and heat the mixture to 80-90 °C for 2-3 hours.

-

Quenching: Cool the reaction mixture to room temperature and pour it carefully onto a mixture of crushed ice and a saturated sodium chloride solution. This will precipitate the sodium salt of the sulfonic acid.

-

Isolation: Filter the precipitated sodium sulfonate salt and wash with a cold, saturated NaCl solution.

-

Purification: The product can be purified by recrystallization from water. To obtain the free sulfonic acid, the salt can be treated with a strong mineral acid.

| Reaction | Expected Major Product | Typical Yield | Reference |

| Sulfonation | 5-Chloro-2,4-dimethylbenzenesulfonic acid | >90% | [20] |

Friedel-Crafts Acylation

Friedel-Crafts acylation is a reliable method for forming a C-C bond by introducing an acyl group (R-C=O) to the ring.[21] It uses an acyl halide or anhydride with a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[22] This reaction is generally preferred over alkylation because the product is a deactivating ketone, which prevents polysubstitution, and the acylium ion intermediate does not undergo rearrangement.

Predicted Major Product: 1-(5-chloro-2,4-dimethylphenyl)ethan-1-one (using acetyl chloride).

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol: Synthesis of 1-(5-chloro-2,4-dimethylphenyl)ethan-1-one

-

Setup: Assemble a flame-dried, three-necked flask with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap. Add 14.7 g (0.11 mol) of anhydrous aluminum chloride (AlCl₃) to 50 mL of a dry solvent (e.g., dichloromethane or carbon disulfide).

-

Substrate Addition: Add 14.1 g (0.1 mol) of 4-chloro-m-xylene to the suspension and cool the mixture to 0-5 °C.

-

Reagent Addition: Add 8.7 g (0.11 mol) of acetyl chloride dropwise with vigorous stirring, keeping the temperature below 10 °C.

-

Reaction: After the addition, allow the mixture to warm to room temperature and then heat under reflux for 1-2 hours until the evolution of HCl gas ceases.

-

Work-up: Cool the reaction mixture and pour it slowly onto a mixture of 100 g of crushed ice and 20 mL of concentrated HCl. This hydrolyzes the aluminum complex.

-

Isolation: Separate the organic layer. Extract the aqueous layer with the solvent. Combine the organic layers, wash with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous MgSO₄.

-

Purification: After filtering and evaporating the solvent, purify the resulting ketone by vacuum distillation or recrystallization.

| Reaction | Expected Major Product | Typical Yield | Reference |

| Acylation | 1-(5-chloro-2,4-dimethylphenyl)ethan-1-one | 85-95% | [23] |

Conclusion

The electrophilic aromatic substitution of 4-chloro-m-xylene is a highly regioselective process. The synergistic directing effects of the two activating methyl groups and the ortho-, para-directing chloro group overwhelmingly favor substitution at the C5 position, which is ortho to one methyl, para to the other, and ortho to the chlorine. Steric hindrance effectively blocks the C6 position. This predictable outcome allows for the high-yield synthesis of specific 1,2,4,5-tetrasubstituted benzene derivatives, which are valuable building blocks in medicinal chemistry and materials science. The protocols provided herein serve as robust starting points for the practical application of these transformations.

References

- Benchchem. Friedel-Crafts Alkylation of Mixtures Containing 4-Chloro-o-xylene.

- LibreTexts. 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Chemistry LibreTexts.

- Michigan State University.

- Study Mind. Electrophilic Substitution Reactions in Benzene (A-Level Chemistry). Study Mind.

- BYJU'S. Electrophilic substitution reaction of benzene. BYJU'S.

- Master Organic Chemistry. Electrophilic Aromatic Substitution Mechanism. Master Organic Chemistry.

- KPU Pressbooks. 5.2 Directing Effects of the Substituents on EAS. Organic Chemistry II.

- LibreTexts. 18.6: Substituent Effects on the EAS Reaction. Chemistry LibreTexts.

- University of Illinois. Substituent Effects in Electrophilic Aromatic Substitution: Halogens.

- ChemTalk. Directing Effects. ChemTalk.

- Save My Exams. Directing Effects. A Level Chemistry Revision Notes.

- Organic Chemistry Tutor.

- Wikipedia.

- Organic Chemistry Tutor. Directing Effects in Electrophilic Aromatic Substitution Reactions. Organic Chemistry Tutor.

- NC State University Libraries. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems.

- Wikipedia.

- Google Patents. DE952344C - Process for the monochlorination of m-xylene.

- Google Patents. US4190609A - Process for the directed chlorination of xylenes.

- YouTube.

- Wikipedia. Friedel–Crafts reaction. Wikipedia.

- YouTube.

- NIH National Library of Medicine.

- PubChem. 4-Chloro-o-xylene. PubChem.

- ChemBK. 4-Chloro-m-xylene. ChemBK.

- Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry.

- YouTube.

- LibreTexts. 16.4: Substituent Effects in Electrophilic Substitutions. Chemistry LibreTexts.

- Google Patents. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.

- Michigan State University.

- Journal of the American Chemical Society.

- Master Organic Chemistry. EAS Reactions (3)

- Wikipedia.

- NIH National Library of Medicine.

- ACS Publications. Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. The Journal of Organic Chemistry.

- Frontiers in Chemistry.

- RSC Publishing. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride. RSC Advances.

- Google Patents. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid.

- Guidechem. 4-CHLORO-M-XYLENE 95-66-9 wiki. Guidechem.

- ChemWhat. 4-CHLORO-M-XYLENE CAS#: 95-66-9.

Sources

- 1. Aromatic Reactivity [www2.chemistry.msu.edu]

- 2. byjus.com [byjus.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. savemyexams.com [savemyexams.com]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 9. people.wou.edu [people.wou.edu]

- 10. youtube.com [youtube.com]

- 11. m.youtube.com [m.youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. studymind.co.uk [studymind.co.uk]

- 15. Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods [frontiersin.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. DE952344C - Process for the monochlorination of m-xylene - Google Patents [patents.google.com]

- 19. US4190609A - Process for the directed chlorination of xylenes - Google Patents [patents.google.com]

- 20. JPS58154550A - Production method of high purity m-xylene-4-sulfonic acid - Google Patents [patents.google.com]

- 21. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 22. masterorganicchemistry.com [masterorganicchemistry.com]

- 23. An efficient Fe2O3/HY catalyst for Friedel–Crafts acylation of m-xylene with benzoyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Directing Effects of Substituents in Xylene Halogenation

Introduction

For researchers, scientists, and professionals in drug development, a deep understanding of electrophilic aromatic substitution (EAS) is fundamental. The regioselectivity of these reactions, particularly in the halogenation of substituted benzenes like xylene, is of paramount importance for the synthesis of specific isomers used as precursors in pharmaceuticals and other fine chemicals. This guide provides a comprehensive exploration of the directing effects of methyl substituents in the halogenation of ortho-, meta-, and para-xylene. We will delve into the underlying electronic and steric principles that govern product distribution, supported by mechanistic insights and practical experimental considerations.

The Theoretical Framework: Electrophilic Aromatic Substitution and Substituent Effects

Electrophilic aromatic substitution is a cornerstone of organic chemistry, involving the replacement of a hydrogen atom on an aromatic ring with an electrophile.[1] The reaction proceeds via a two-step mechanism: the initial attack of the aromatic π-electron system on the electrophile to form a resonance-stabilized carbocation intermediate (known as a sigma complex or arenium ion), followed by the deprotonation of this intermediate to restore aromaticity.[2][3]

The presence of substituents on the benzene ring significantly influences both the rate of reaction and the orientation of the incoming electrophile.[1] Substituents are broadly classified as either activating or deactivating, and as ortho-, para-, or meta-directing.

Methyl Groups: Activating Ortho-, Para-Directors

Alkyl groups, such as the methyl groups in xylene, are classified as activating, ortho-, para-directing substituents.[4][5] This directing effect stems from two key electronic contributions:

-

Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bonds, which enriches the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles.[6][7]

-

Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the methyl group into the π-system of the benzene ring. This effect further increases the electron density at the ortho and para positions.[7][8]

The combination of these effects stabilizes the carbocation intermediate formed during electrophilic attack, particularly when the attack occurs at the ortho or para positions.[9][10] Resonance structures for ortho and para attack show the positive charge being placed on the carbon atom bearing the methyl group, a stabilizing tertiary carbocation-like structure.[4][10] In contrast, meta attack does not allow for this direct stabilization by the methyl group.[11]

Halogenation of Xylene Isomers: A Case-by-Case Analysis

The halogenation of xylene is typically carried out using elemental chlorine (Cl₂) or bromine (Br₂) in the presence of a Lewis acid catalyst, such as FeCl₃, FeBr₃, or AlCl₃.[12] The Lewis acid polarizes the halogen-halogen bond, generating a more potent electrophile.[12] The regiochemical outcome of the reaction is a delicate interplay between the electronic directing effects of the two methyl groups and steric hindrance.

Ortho-Xylene

In o-xylene, the two methyl groups are adjacent (positions 1 and 2). Electrophilic attack can occur at four possible positions. However, due to the ortho-, para-directing nature of the methyl groups, substitution is favored at positions 3, 4, 5, and 6.

-

Position 4 (and 5): This position is para to one methyl group and ortho to the other.

-

Position 3 (and 6): This position is ortho to both methyl groups.

During the electrophilic chlorination of o-xylene, a mixture of 4-chloro-1,2-dimethylbenzene and 3-chloro-1,2-dimethylbenzene is typically formed.[13] The 4-chloro isomer is often the more desired product in industrial applications.[13] Steric hindrance plays a significant role here. The positions ortho to both methyl groups (3 and 6) are more sterically hindered than the positions para to one and ortho to the other (4 and 5). Consequently, halogenation tends to favor the less sterically hindered positions, leading to a higher yield of the 4-halo-o-xylene.

The typical product ratio of 4-chloro to 3-chloro isomers using standard Friedel-Crafts catalysts is often less than 1.5:1.[13] However, strategies such as using co-catalysts or shape-selective heterogeneous catalysts like zeolites can significantly improve the regioselectivity in favor of the 4-chloro product.[13][14]

Meta-Xylene

In m-xylene, the methyl groups are at positions 1 and 3. The positions available for substitution are 2, 4, 5, and 6.

-

Position 4 (and 6): These positions are ortho to one methyl group and para to the other, making them highly activated.

-

Position 2: This position is ortho to both methyl groups and is the most sterically hindered.

-

Position 5: This position is meta to both methyl groups and is therefore the least activated.

The strong activating and directing effects of the two methyl groups converge on positions 4 and 6, leading to a strong preference for substitution at these sites. Attack at position 2 is disfavored due to significant steric hindrance from the two adjacent methyl groups. Attack at position 5 is electronically disfavored. Therefore, the major product of m-xylene halogenation is 4-halo-m-xylene.

Para-Xylene

In p-xylene, the methyl groups are at positions 1 and 4. All four remaining positions on the ring (2, 3, 5, and 6) are chemically equivalent, as each is ortho to one methyl group and meta to the other.

Due to this symmetry, the electrophilic halogenation of p-xylene yields a single monohalogenated product: 2-halo-p-xylene.[15] Further halogenation can occur, leading to di- and poly-halogenated products, with the position of the second halogen being directed by the combined influence of the two methyl groups and the first halogen atom.[16]

Summary of Product Distribution

| Xylene Isomer | Major Monohalogenation Product(s) | Key Influencing Factors |

| o-Xylene | 4-Halo-o-xylene and 3-Halo-o-xylene | Electronic directing effects, Steric hindrance |

| m-Xylene | 4-Halo-m-xylene | Strong, concerted electronic directing effects |

| p-Xylene | 2-Halo-p-xylene (single product) | Symmetry of the starting material |

Visualizing the Reaction Mechanisms

The following diagrams illustrate the key steps in the electrophilic halogenation of each xylene isomer, highlighting the formation of the sigma complex and the directing influence of the methyl groups.

Halogenation of o-Xylene

Caption: Halogenation of o-xylene yields two main isomers.

Halogenation of m-Xylene```dot

Caption: Halogenation of p-xylene gives a single product.

Experimental Protocols: A Practical Approach

The following provides a generalized, step-by-step methodology for the laboratory-scale bromination of xylene. Note: These procedures should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

General Procedure for Bromination of Xylene

This protocol is adapted from established methods for electrophilic aromatic halogenation. [17] Materials:

-

Xylene isomer (o-, m-, or p-xylene)

-

Bromine (Br₂)

-

Iron filings or anhydrous Iron(III) bromide (FeBr₃)

-

Dichloromethane (CH₂Cl₂) or Carbon tetrachloride (CCl₄) (as solvent)

-

Sodium bisulfite solution (aqueous)

-

Sodium bicarbonate solution (aqueous)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Dropping funnel

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Apparatus for rotary evaporation

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the chosen xylene isomer in a suitable solvent (e.g., dichloromethane). Add a catalytic amount of iron filings or anhydrous FeBr₃.

-

Addition of Bromine: Place bromine in a dropping funnel and add it dropwise to the stirred xylene solution at room temperature. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux.

-

Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the red-brown color of bromine and the evolution of hydrogen bromide gas (which can be tested with moist litmus paper).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, aqueous sodium bisulfite solution (to remove excess bromine), and aqueous sodium bicarbonate solution (to neutralize any remaining acid).

-

Isolation and Purification: Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter. The solvent can be removed by rotary evaporation. The crude product can then be purified by distillation or recrystallization.

-